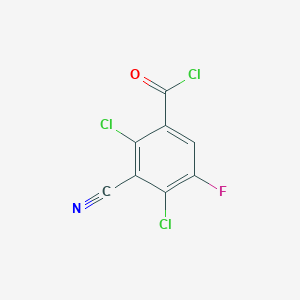
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 2-methylbut-3-YN-2-ylcarbamate and related compounds involves multiple steps, including esterification, Boc protection, acetonization, reduction, and Corey-Fuchs reaction. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of natural product jaspine B, was synthesized from L-Serine in overall yield of 41% through seven steps (Tang et al., 2014). Another study reported on the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, demonstrating the scalability of a related synthesis process (Li et al., 2012).
Molecular Structure Analysis
Characterization of tert-butyl 2-methylbut-3-YN-2-ylcarbamate's molecular structure often involves advanced spectroscopic techniques. For example, the structure of a closely related compound, tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, was characterized using 2D heteronuclear NMR experiments, showcasing the compound's complex structural features (Aouine et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 2-methylbut-3-YN-2-ylcarbamate is influenced by its functional groups. Various reactions, such as Diels-Alder reactions and Mannich reactions, showcase its versatility in forming complex molecules. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate's preparation and its involvement in Diels-Alder reactions highlight the compound's chemical reactivity (Padwa et al., 2003).
Physical Properties Analysis
The physical properties of tert-butyl 2-methylbut-3-YN-2-ylcarbamate, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not identified in the search, general practice involves assessing these characteristics through experimental measurements and computational predictions.
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under different conditions, is vital for the safe and effective use of tert-butyl 2-methylbut-3-YN-2-ylcarbamate in synthesis and other applications. Studies like the synthesis and crystal structure analysis of tert-butyl N-acetylcarbamate provide insights into the compound's chemical environment and interactions (El Mestehdi et al., 2022).
Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Remediation
Studies have demonstrated the feasibility of applying radio frequency (RF) plasma reactors for the decomposition and conversion of MTBE into less harmful substances. This suggests potential applications in environmental remediation technologies to address contamination by similar compounds (Hsieh et al., 2011).
Adsorption for Environmental Cleanup
Adsorption has been explored as a method for removing MTBE from water, highlighting the importance of selecting appropriate adsorbents for environmental cleanup efforts. This area of research indicates potential applications in designing efficient water treatment solutions for a variety of contaminants, including those structurally related to MTBE (Vakili et al., 2017).
Biodegradation and Fate in Environmental Systems
Research on the biodegradation and fate of ether compounds like MTBE in soil and groundwater provides valuable insights into natural attenuation processes and bioremediation strategies. Understanding the microbial degradation pathways and conditions favorable for biodegradation can inform approaches to mitigate environmental contamination by similar chemicals (Fiorenza & Rifai, 2003).
Polymer Membranes for Purification
The application of polymer membranes for the purification of fuel additives like MTBE from methanol demonstrates the potential of membrane technology in the separation and purification of industrial chemicals. This research area may offer insights into developing non-chromatographic bioseparation processes for a wide range of compounds (Pulyalina et al., 2020).
Environmental Risk Assessment
Evaluating the environmental occurrence, human exposure, and toxicity of compounds similar to MTBE is crucial for assessing and managing their risks to human health and the environment. Reviews in this area can guide the safe use and regulatory oversight of various industrial and commercial products to minimize adverse effects (Liu & Mabury, 2020).
Safety And Hazards
The safety information for Tert-butyl 2-methylbut-3-YN-2-ylcarbamate indicates that it should be stored sealed in dry conditions at 2-8°C . It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335-H303, indicating that it may cause skin irritation, eye irritation, respiratory irritation, and may be harmful if swallowed .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPXPDDPWDNBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylbut-3-YN-2-ylcarbamate | |
CAS RN |
113486-06-9 | |
| Record name | tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
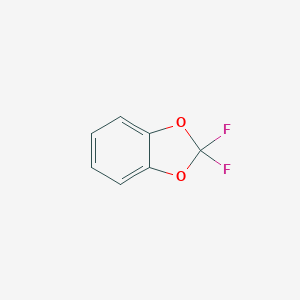
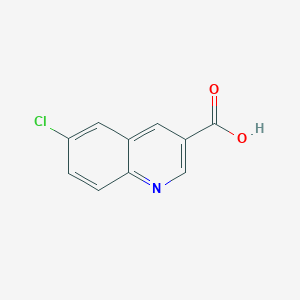
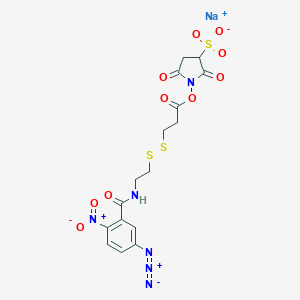
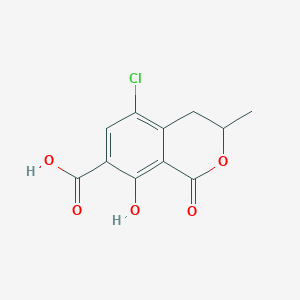
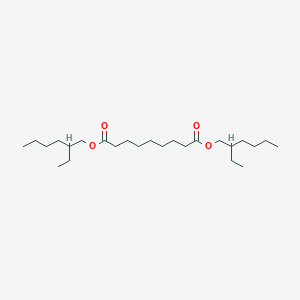
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
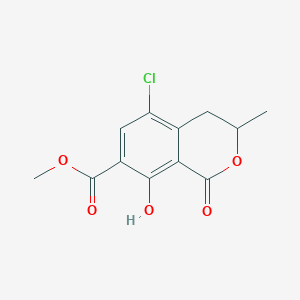
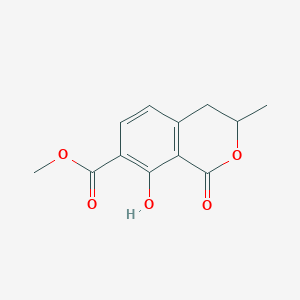
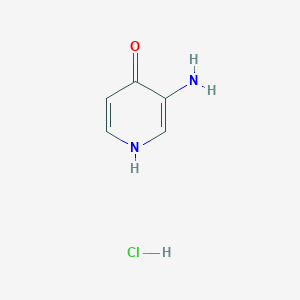
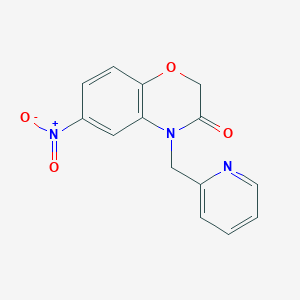
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
